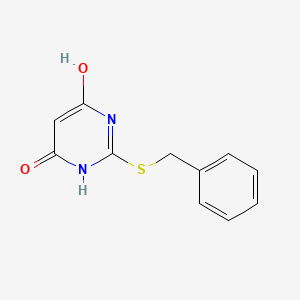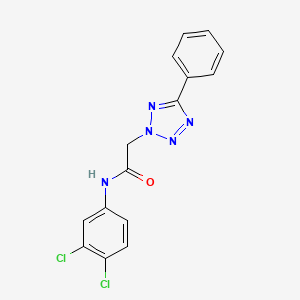
N-(3,4-dichlorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide, also known as DPA-TZ, is a novel tetrazole-based compound that has gained attention in recent years due to its potential therapeutic applications. This compound has been studied extensively in the field of medicinal chemistry, with research focusing on its synthesis, mechanism of action, and physiological effects. In
作用機序
The exact mechanism of action of N-(3,4-dichlorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is not fully understood. However, studies have suggested that it may act as a calcium channel blocker and inhibit the influx of calcium ions into cells. This can lead to a decrease in oxidative stress and inflammation, which can contribute to its neuroprotective and cardiovascular effects.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to reduce infarct size and improve neurological function after ischemic injury. It has also been shown to reduce blood pressure and improve endothelial function in hypertensive rats. Additionally, N-(3,4-dichlorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis.
実験室実験の利点と制限
One advantage of using N-(3,4-dichlorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide in lab experiments is its high purity and good yield from the synthesis method. It also has a relatively low toxicity profile, making it a viable option for in vivo studies. However, one limitation is the lack of understanding of its exact mechanism of action, which can hinder its potential therapeutic applications.
将来の方向性
There are several future directions for the study of N-(3,4-dichlorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and potential applications in cardiovascular and cancer research. Finally, studies are needed to investigate the long-term safety and efficacy of N-(3,4-dichlorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide in humans.
In conclusion, N-(3,4-dichlorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is a novel tetrazole-based compound that has shown potential in various fields of scientific research. Its synthesis method produces high yields of pure compound, making it a viable option for large-scale production. N-(3,4-dichlorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide has been shown to have neuroprotective, cardiovascular, and anticancer effects, but its exact mechanism of action is not fully understood. Further research is needed to fully understand its potential therapeutic applications and long-term safety and efficacy in humans.
合成法
The synthesis of N-(3,4-dichlorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide involves the condensation of 3,4-dichloroaniline with 5-phenyl-2H-tetrazole-2-acetic acid in the presence of a coupling reagent. The resulting compound is then purified through recrystallization to obtain pure N-(3,4-dichlorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide. This method has been optimized to produce high yields of N-(3,4-dichlorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide with good purity, making it a viable option for large-scale production.
科学的研究の応用
N-(3,4-dichlorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide has shown potential in various fields of scientific research, including neuroscience, cardiovascular research, and cancer research. In neuroscience, N-(3,4-dichlorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide has been shown to have neuroprotective effects against ischemic injury and oxidative stress. In cardiovascular research, N-(3,4-dichlorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide has been shown to have vasodilatory effects and can reduce hypertension. In cancer research, N-(3,4-dichlorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis.
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(5-phenyltetrazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N5O/c16-12-7-6-11(8-13(12)17)18-14(23)9-22-20-15(19-21-22)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIIOBSGQDDYLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


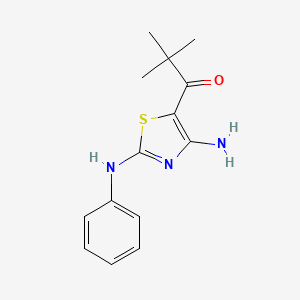


![N-(2-methoxybenzyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5876484.png)

![1-(4-methoxyphenyl)-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5876498.png)
![4-methoxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B5876499.png)
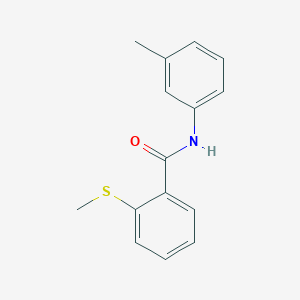
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5876512.png)
![N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B5876513.png)
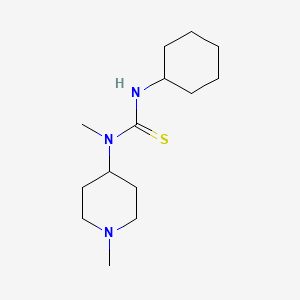
![2-cyano-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5876530.png)
